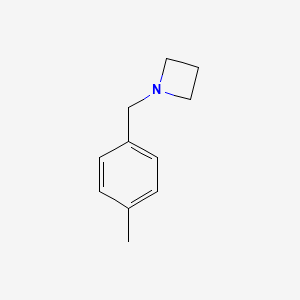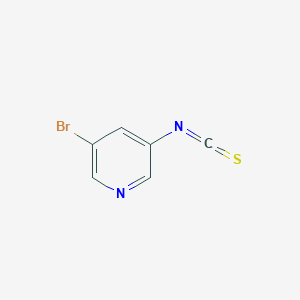
1-Trityl-4-ethylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-trityl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of 4-Ethyl-1-trityl-1H-imidazole, characterized by an ethyl group at the 4-position and a trityl group at the 1-position, makes it a compound of interest for researchers and industrial chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-trityl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative condensation of ketones and amidines. For instance, the reaction of a ketone with an amidine in the presence of an oxidizing agent can yield the desired imidazole derivative . Another approach involves the intramolecular cyclization of amines followed by elimination and aromatization steps .
Industrial Production Methods: Industrial production of 4-Ethyl-1-trityl-1H-imidazole may utilize scalable one-pot synthesis methods. These methods often employ room temperature ionic liquids as solvents, which offer advantages such as high yields, simple work-up procedures, and efficient recovery and recycling of the ionic liquid .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The ethyl and trityl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-ones, while substitution reactions can introduce a wide range of functional groups to the imidazole ring .
Aplicaciones Científicas De Investigación
4-Ethyl-1-trityl-1H-imidazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-trityl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to modulation of their activity .
Comparación Con Compuestos Similares
1,2,4-Trisubstituted Imidazoles: These compounds share a similar imidazole core but differ in the nature and position of substituents.
4,5-Diphenyl-1H-imidazole: Another imidazole derivative with different substituents that exhibit distinct chemical and biological properties.
Uniqueness: 4-Ethyl-1-trityl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trityl group at the 1-position and the ethyl group at the 4-position differentiates it from other imidazole derivatives and influences its interaction with molecular targets .
Propiedades
Fórmula molecular |
C24H22N2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-ethyl-1-tritylimidazole |
InChI |
InChI=1S/C24H22N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 |
Clave InChI |
POCKFVBFLXQANL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B15332803.png)
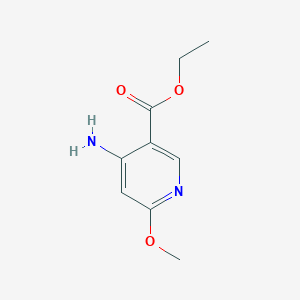
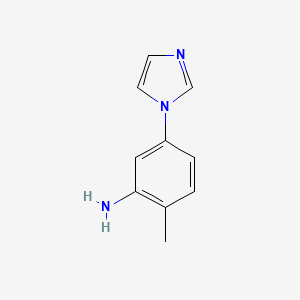
![3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid](/img/structure/B15332821.png)
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15332829.png)
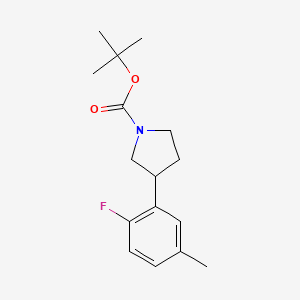
![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)
![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)

